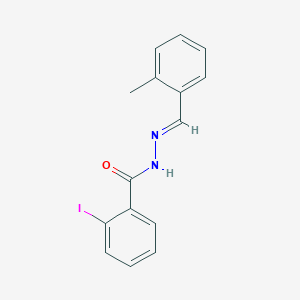![molecular formula C14H22OS B3839922 1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene](/img/structure/B3839922.png)
1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene
Vue d'ensemble
Description
1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene, also known as IPDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPDP is a thioether compound that belongs to the family of alkylphenols. In
Mécanisme D'action
The exact mechanism of action of 1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. Studies have also suggested that the compound may have potential applications in the treatment of cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene in lab experiments is its high purity and stability. However, the compound is relatively expensive and may not be readily available in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene. One area of research is in the development of new drugs for the treatment of inflammatory diseases. This compound may also have potential applications in the development of new catalysts for organic synthesis.
Another area of research is in the study of the compound's neuroprotective effects. This compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Overall, this compound is a promising compound that has potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and organic synthesis.
Applications De Recherche Scientifique
1-[3-(isopropylthio)propoxy]-2,3-dimethylbenzene has been studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of medicinal chemistry. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been studied for its potential use as a ligand in the development of new catalysts for organic synthesis. The compound has been found to be an effective ligand for palladium-catalyzed cross-coupling reactions.
Propriétés
IUPAC Name |
1,2-dimethyl-3-(3-propan-2-ylsulfanylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-11(2)16-10-6-9-15-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHJYDOUUGHCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



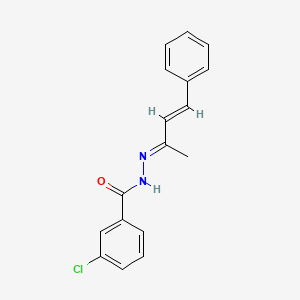
![4-[4-(4-methylphenoxy)butyl]morpholine](/img/structure/B3839843.png)

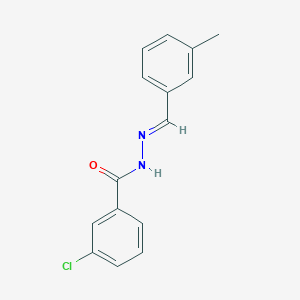
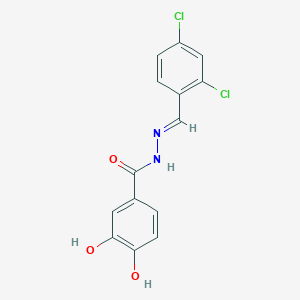
![N-cyclopropyl-3-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B3839871.png)
![1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol](/img/structure/B3839876.png)
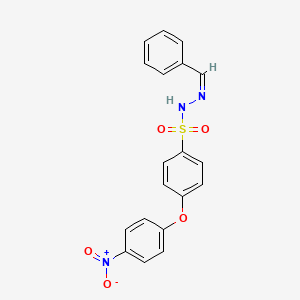
![(3-methylphenyl){3-[(3-methylphenyl)imino]-6-nitro-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B3839902.png)
![4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3839914.png)
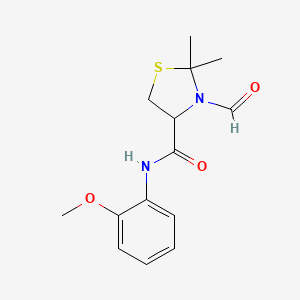

![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)
